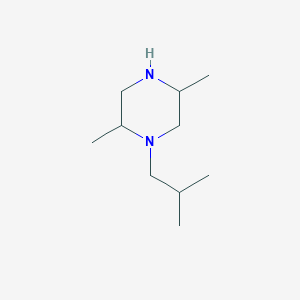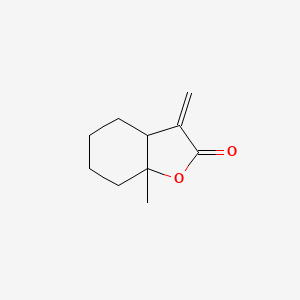
3'-((2-Hydroxy-3-(4-methylpiperazinyl))propoxy)acetophenone dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3’-((2-Hydroxy-3-(4-methylpiperazinyl))propoxy)acetophenone dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .
Análisis De Reacciones Químicas
3’-((2-Hydroxy-3-(4-methylpiperazinyl))propoxy)acetophenone dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of 3’-((2-Hydroxy-3-(4-methylpiperazinyl))propoxy)acetophenone dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
3’-((2-Hydroxy-3-(4-methylpiperazinyl))propoxy)acetophenone dihydrochloride can be compared with other similar compounds, such as:
5-[4-(4-Fluorophenoxy)phenyl]methylene-3-{4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride: This compound has potent, selective, and metabolically stable IKKβ inhibitory activities.
4-Hydroxy-3-(3-methyl-2-butenyl)acetophenone: Known for its antifungal activity against Candida albicans.
Propiedades
Número CAS |
63990-81-8 |
|---|---|
Fórmula molecular |
C16H26Cl2N2O3 |
Peso molecular |
365.3 g/mol |
Nombre IUPAC |
1-[3-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]phenyl]ethanone;dihydrochloride |
InChI |
InChI=1S/C16H24N2O3.2ClH/c1-13(19)14-4-3-5-16(10-14)21-12-15(20)11-18-8-6-17(2)7-9-18;;/h3-5,10,15,20H,6-9,11-12H2,1-2H3;2*1H |
Clave InChI |
FSGWUPVGLATWMM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)OCC(CN2CCN(CC2)C)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13776978.png)












